

Check Availability & Pricing

# The Role of Raf265 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Raf265   |           |
| Cat. No.:            | B1314548 | Get Quote |

Introduction: **Raf265** (also known as CHIR-265) is an orally bioavailable, small-molecule multi-kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), **Raf265** targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This dual mechanism of action suggests its potential efficacy across a range of human cancers, particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma. This document provides a detailed overview of **Raf265**, its mechanism of action, preclinical efficacy, and clinical findings, tailored for researchers and drug development professionals.

## **Mechanism of Action: Dual Pathway Inhibition**

**Raf265** exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades: the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-2 pathway, a key mediator of angiogenesis.

- RAF Kinase Inhibition: Raf265 is a potent inhibitor of several RAF kinase isoforms, including B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V600E mutation is a known oncogenic driver in approximately 60% of human melanomas. By binding to and inhibiting these kinases, Raf265 blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
- VEGFR-2 Inhibition: The compound also potently inhibits VEGFR-2, disrupting the signaling cascade initiated by VEGF. This action hinders the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-



type Ras/Raf, the antitumor activity of **Raf265** appears to be primarily driven by this antiangiogenic effect, as evidenced by decreased vessel density.

The dual inhibition of these pathways offers a comprehensive approach to cancer therapy, simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive microenvironment.



Click to download full resolution via product page



Caption: Dual inhibitory mechanism of Raf265 on the MAPK/ERK and VEGFR-2 pathways.

#### **Preclinical Data**

The antitumor activity of **Raf265** has been characterized in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo xenograft studies.

#### In Vitro Kinase and Cellular Inhibition

**Raf265** demonstrates potent inhibition against key kinases in both cell-free and cell-based environments. The compound is particularly effective against the B-Raf V600E mutant, which is a key therapeutic target.

| Target            | Assay Type  | IC50 / EC50 (nM) | Reference |
|-------------------|-------------|------------------|-----------|
| B-Raf (V600E)     | Biochemical | 0.5              |           |
| Cell-based        | 140         |                  |           |
| B-Raf (Wild Type) | Biochemical | 70               |           |
| C-Raf             | Biochemical | 19               | -         |
| VEGFR-2           | Cell-free   | 30               | -         |
| Cell-based        | 190         |                  | -         |
| c-Kit             | Cell-based  | 1100             | -         |
| PDGFRβ            | Cell-based  | 790              | -         |

Table 1: In vitro inhibitory activity of **Raf265** against various kinases.

In cell proliferation assays, the sensitivity of tumor cells to **Raf265** correlates with their B-Raf mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf V600E) and MDAMB231 (B-Raf G464V) cells, **Raf265** shows inhibitory activity with an IC50 of 5 to 10  $\mu$ M.

## **In Vivo Antitumor Activity**



In vivo studies using xenograft models have confirmed the antitumor efficacy of **Raf265**. The compound has been shown to induce tumor regression, particularly in models with B-Raf mutations.

| Cancer Type          | Model                          | Treatment                      | Outcome                                                                                                          | Reference |
|----------------------|--------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Melanoma             | Orthotopic<br>patient implants | 40 mg/kg, daily<br>for 30 days | 41% of tumors (7 of 17) showed >50% reduction in growth. Responders were predominantly B-Raf wild-type (5 of 7). |           |
| Colorectal<br>Cancer | HCT116<br>Xenografts           | 12 mg/kg                       | 71% to 72%<br>tumor volume<br>inhibition (TVI%).                                                                 | _         |
| Melanoma             | A375M<br>Xenografts            | 100 mg/kg (oral)               | Inhibition of FDG accumulation and decreased tumor volumes.                                                      | _         |

Table 2: Summary of in vivo efficacy of **Raf265** in xenograft models.

In B-Raf mutant tumors, **Raf265**-induced regression is associated with decreased phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.

# Experimental Protocols Preclinical Orthotopic Melanoma Xenograft Model

A key preclinical study utilized an orthotopic implant model to evaluate **Raf265**'s effectiveness in a setting that more closely mimics clinical disease.

#### Experimental Design:

#### Foundational & Exploratory





- Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.
- Implantation: Tumor tissues were orthotopically implanted into nude mice.
- Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice and were used for the drug response evaluation.
- Treatment: Mice bearing established tumors were treated with Raf265 at a dose of 40 mg/kg daily for 30 days.
- Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses
  included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin
  D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-Raf, N-Ras) were correlated with drug response.





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of Raf265 in patient-derived xenografts.

### **Clinical Studies**



**Raf265** has been evaluated in a first-in-human, Phase I/II, open-label, dose-escalation study in patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation status (NCT00304525).

## **Study Design and Objectives**

The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of orally administered **Raf265**. The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%) had B-Raf wild-type disease.

## **Clinical Findings**

The study established an MTD of 48 mg once daily. **Raf265** demonstrated antitumor activity in patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature compared to more selective B-Raf V600E inhibitors.



| Parameter                        | Finding                                                                                                                                                                                                                           | Reference         |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Patient Population               | 77 patients with advanced/metastatic melanoma (51% B-Raf mutant, 43% B-Raf wild-type).                                                                                                                                            |                   |
| Maximum Tolerated Dose<br>(MTD)  | 48 mg once daily, continuous dosing.                                                                                                                                                                                              |                   |
| Pharmacokinetics                 | Long serum half-life of approximately 200 hours.                                                                                                                                                                                  | _                 |
| Objective Response Rate<br>(ORR) | 12.1% (8 of 66 evaluable patients) had an objective response. This included one complete response (in a B-Raf WT patient) and seven partial responses.                                                                            |                   |
| Metabolic Response               | 20.7% (12 of 58 evaluable patients) showed a partial metabolic response as measured by FDG-PET imaging.                                                                                                                           | <del>-</del>      |
| Pharmacodynamics                 | On-treatment tumor biopsies showed dose-dependent inhibition of p-ERK. A significant increase in placental growth factor and a decrease in soluble VEGFR-2 were observed, confirming target engagement of the angiogenic pathway. |                   |
| Common Adverse Events<br>(AEs)   | Fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%).                                                                                                                                                    | <del>-</del><br>- |







Grade 3/4 Toxicities

Overall rate was 53.2%. At

higher doses,

thrombocytopenia and

diarrhea were notable.

Table 3: Summary of Phase I/II Clinical Trial Results for Raf265 in Melanoma.

### Conclusion

**Raf265** is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology. Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E mutation. While the observed response rates and toxicity profile at tolerable doses have presented challenges, the study of **Raf265** provides a valuable framework for the ongoing development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer treatment.

• To cite this document: BenchChem. [The Role of Raf265 in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com